

# In-Depth Technical Guide: Acute and Chronic Toxicity of Nabam

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nabam**

Cat. No.: **B031027**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Nabam** (disodium ethylenebisdithiocarbamate) is a dithiocarbamate fungicide with a history of use in agriculture. This technical guide provides a comprehensive overview of its acute and chronic toxicity, with a focus on quantitative data, experimental methodologies, and mechanisms of action. Due to the limited availability of chronic toxicity data for **Nabam** itself, this guide also incorporates data from its primary metabolite, ethylene thiourea (ETU), which is a key driver of its long-term toxicological profile. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols, based on established guidelines, are provided for key toxicity studies. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of **Nabam**'s toxicological properties.

## Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For **Nabam**, these studies have been conducted via oral, dermal, and inhalation routes.

## Quantitative Acute Toxicity Data

The following table summarizes the key quantitative endpoints from acute toxicity studies of **Nabam**.

| Endpoint             | Species | Route           | Value           | Observations/Notes                                |
|----------------------|---------|-----------------|-----------------|---------------------------------------------------|
| LD50                 | Rat     | Oral            | 395 mg/kg       | -                                                 |
| LD50                 | Mouse   | Oral            | 580 mg/kg       | -                                                 |
| LD50                 | Rat     | Intraperitoneal | 500 mg/kg       | -                                                 |
| Dermal Sensitization | -       | Dermal          | Skin sensitizer | Nabam has been identified as a dermal sensitizer. |

## Experimental Protocols: Acute Toxicity Studies

The methodologies for acute toxicity testing of **Nabam** generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

- **Test System:** Typically conducted in young adult rats (e.g., Wistar strain), fasted overnight before administration.
- **Administration:** A single dose of **Nabam**, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage.
- **Dosage:** A stepwise procedure is used, starting with a dose expected to cause some mortality. Based on the outcome, the dose for the next group of animals is adjusted up or down.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and coordination), and body weight changes for at least 14 days.

- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes in organs and tissues.
- Test System: Commonly performed in rabbits (e.g., New Zealand White strain).
- Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- Application: The test substance is applied uniformly over a defined area of the intact skin. The treated area is then covered with a porous gauze dressing and a non-irritating tape.
- Exposure: The exposure period is typically 24 hours.
- Observation Period: Following exposure, the animals are observed for 14 days for signs of toxicity, dermal irritation (erythema and edema), and changes in body weight.
- Necropsy: A gross necropsy is performed on all animals at the end of the study. In studies with **Nabam**, vocalization and increased respiratory rate were noted immediately after dosing, which subsided within an hour.[\[1\]](#)



[Click to download full resolution via product page](#)

*Workflow for a typical acute oral toxicity study.*

## Chronic and Subchronic Toxicity

Chronic toxicity studies evaluate the adverse effects of repeated or long-term exposure to a substance. Due to a lack of comprehensive chronic toxicity and carcinogenicity studies on **Nabam**, data from its metabolite, ethylene thiourea (ETU), are often used for risk assessment.

## Subchronic Toxicity of Nabam

A one-month subchronic study in rats fed 100 ppm **Nabam** showed no significant clinical or histopathological changes.<sup>[2]</sup> However, it did reveal a decrease in various

mucopolysaccharides, which are involved in the inflammatory response, suggesting an impairment of this process.[2]

## Chronic Toxicity and Carcinogenicity of Ethylene Thiourea (ETU)

ETU is a significant metabolite of **Nabam** and other ethylenebisdithiocarbamate (EBDC) fungicides. Its toxicity profile is a major concern in the long-term risk assessment of **Nabam**.

| Endpoint               | Species              | Exposure Duration | Dose/Concentration                                      | Observed Effects                       |
|------------------------|----------------------|-------------------|---------------------------------------------------------|----------------------------------------|
| NOEL (Thyroid effects) | Rat (Sprague-Dawley) | Subchronic        | 5 ppm (0.25 mg/kg/day)                                  | -                                      |
| NOEL (Liver effects)   | Mouse                | Subchronic        | 10 ppm                                                  | -                                      |
| NOEL (Thyroid effects) | Mouse                | Subchronic        | 10 ppm (1.72 mg/kg/day, males; 2.38 mg/kg/day, females) | -                                      |
| Carcinogenicity        | Rat                  | 2 years           | Adult exposure: 25-250 ppm                              | Increased incidence of thyroid tumors. |
| Carcinogenicity        | Mouse                | 2 years           | Adult exposure: 100-1000 ppm                            | Increased incidence of liver tumors.   |

NOEL: No-Observed-Effect-Level

## Developmental and Reproductive Toxicity

- **Nabam:** In a developmental toxicity study in rabbits, oral administration of **Nabam** at 30 mg/kg/day was associated with an increased incidence of hydrocephaly and incomplete ossification of the cranial bones in the offspring.

- ETU: ETU has been shown to be a teratogen in studies with rats and hamsters, with a No-Observed-Effect-Level (NOEL) of 5 mg/kg in rats for teratogenic effects.

## Experimental Protocol: Chronic Toxicity Study (Following OECD Guideline 452)

- Test System: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent.
- Administration: The test substance is administered daily, usually mixed in the diet, for the majority of the animal's lifespan (e.g., 24 months for rats).
- Dosage: At least three dose levels are used, plus a control group. The highest dose should induce some toxicity but not significant mortality.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology and clinical chemistry parameters are assessed at multiple time points.
- Pathology: A full histopathological examination is performed on all animals in the control and high-dose groups. Target organs identified in these groups are then examined in the lower-dose groups.

## Mechanisms of Toxicity

The toxicity of **Nabam** and its metabolites involves multiple mechanisms, including direct enzyme inhibition and disruption of endocrine function.

## Inhibition of Cytochrome P450

In vitro studies have shown that **Nabam** and its breakdown product, ethylene bis-isothiocyanate sulfide (EBIS), can inhibit hepatic microsomal monooxygenases. This inhibition is associated with the denaturation and destruction of cytochrome P-450, likely through covalent binding to cysteine sulphydryl groups within the enzyme.

## Anti-Thyroid Action of Ethylene Thiourea (ETU)

The primary mechanism of ETU's chronic toxicity is its anti-thyroid action. ETU inhibits the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones (T3 and T4).

This inhibition leads to a decrease in circulating thyroid hormones, which in turn stimulates the pituitary gland to release more thyroid-stimulating hormone (TSH). Chronic stimulation of the thyroid by TSH can lead to hypertrophy, hyperplasia, and eventually tumor formation in the thyroid gland.

## Potential Interference with the Ubiquitin-Proteasome System

Dithiocarbamates, as a class of compounds, have been shown to interfere with the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. Inhibition of this pathway can lead to the accumulation of damaged or misfolded proteins, resulting in cellular stress and toxicity.

## Signaling Pathway: ETU-Induced Thyroid Toxicity



[Click to download full resolution via product page](#)

*Mechanism of ethylene thiourea (ETU) induced thyroid toxicity.*

## Conclusion

The acute toxicity profile of **Nabam** is characterized by moderate toxicity via the oral route and it is a known skin sensitizer. The chronic toxicity of **Nabam** is of greater concern and is primarily attributed to its metabolite, ethylene thiourea (ETU). ETU is a potent anti-thyroid agent and has been shown to be carcinogenic in rodents, targeting the thyroid and liver.

Developmental studies have indicated potential teratogenic effects for both **Nabam** and ETU. A thorough understanding of these toxicological endpoints and the underlying mechanisms is crucial for the risk assessment and safe handling of **Nabam** and related dithiocarbamate compounds. Further research into the chronic effects of **Nabam** itself would be beneficial to reduce the reliance on metabolite data for regulatory and safety evaluations.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 8-31-2000, Final Report, Acute Dermal Toxicity Study in Rab - Toxic Docs [toxicdocs.org]
- 2. [Experimental inflammation after subchronic treatment with Nabam in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Acute and Chronic Toxicity of Nabam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031027#acute-and-chronic-toxicity-studies-of-nabam]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)